(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid

Catalog No.
S13352331
CAS No.
M.F
C22H22N2O5
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxopyrrolidin-1-yl)propanoic acid

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H22N2O5/c25-20-10-5-11-24(20)12-19(21(26)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m0/s1

InChI Key

JYRRZYJEEJZQSB-IBGZPJMESA-N

Canonical SMILES

C1CC(=O)N(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1CC(=O)N(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid, commonly referred to as a derivative of fluorenylmethoxycarbonyl amino acids, is a complex organic compound characterized by its unique molecular structure. It features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis due to its stability and ability to protect amino groups. The compound has the molecular formula C25H28N2O4C_{25}H_{28}N_{2}O_{4} and a molecular weight of approximately 432.5 g/mol. Its structure includes an oxopyrrolidine moiety, contributing to its potential biological activity and applications in medicinal chemistry.

Typical for amino acids and their derivatives:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing the free amine for subsequent coupling reactions.
  • Peptide Bond Formation: The free amine can react with activated carboxylic acids to form peptide bonds, facilitating the synthesis of peptides.
  • Hydrolysis: The ester or amide bonds in the molecule can undergo hydrolysis under acidic or basic conditions.

Research indicates that compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain fluorenylmethoxycarbonyl derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.
  • Neuroprotective Effects: The oxopyrrolidine moiety may contribute to neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases.

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid typically involves several steps:

  • Protection of Amino Acid: The amino group of the starting amino acid is protected using the Fmoc group.
  • Formation of the Oxopyrrolidine Derivative: A suitable pyrrolidine derivative is synthesized and then coupled with the protected amino acid.
  • Deprotection: The Fmoc group is removed to yield the final product.

These steps may vary based on specific reaction conditions and desired yields.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid has several applications, including:

  • Peptide Synthesis: Utilized as a building block in the synthesis of peptides and proteins.
  • Drug Development: Investigated for potential therapeutic applications due to its biological activity.
  • Research Tools: Used in biochemical research for studying protein interactions and functions.

Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid often focus on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid, including:

  • (S)-Methyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
    • Molecular Formula: C25H23NO5C_{25}H_{23}NO_{5}
    • Application: Used in peptide synthesis with different biological activity profiles.
  • (S)-2-(Fmoc-amino)-4-methoxybutanoic Acid
    • Molecular Formula: C20H21NO4C_{20}H_{21}NO_{4}
    • Application: Serves as another amino acid derivative in peptide synthesis.
  • (S)-2-(Fmoc-amino)-3-acetamidopropanoic Acid
    • Molecular Formula: C20H24N2O4C_{20}H_{24}N_{2}O_{4}
    • Application: Used similarly in peptide synthesis but with different functional groups affecting its reactivity.

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid lies in its specific oxopyrrolidine structure combined with the fluorenylmethoxycarbonyl protecting group, which may offer distinct advantages in terms of stability and reactivity compared to other derivatives. Its potential applications in both medicinal chemistry and peptide synthesis further highlight its significance within this class of compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

394.15287181 g/mol

Monoisotopic Mass

394.15287181 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

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